molecular formula C7H6O B125877 Benzaldehyde-2,3,4,5,6-d5 CAS No. 14132-51-5

Benzaldehyde-2,3,4,5,6-d5

Cat. No. B125877
CAS RN: 14132-51-5
M. Wt: 111.15 g/mol
InChI Key: HUMNYLRZRPPJDN-RALIUCGRSA-N
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Description

Benzaldehyde-2,3,4,5,6-d5 is a deuterated compound, which means that it has hydrogen atoms replaced by deuterium, an isotope of hydrogen. This type of compound is often used in scientific research, particularly in spectroscopic studies where the deuterium allows for clearer signals or as a tracer in chemical reactions to study mechanisms due to the difference in mass between hydrogen and deuterium.

Synthesis Analysis

The synthesis of deuterated benzaldehydes can be achieved through regio-selective formylation processes. A general methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes involves the regio-selective deprotonation of substituted benzene with strong bases like LDA or n-BuLi at low temperatures, followed by treatment with deuterated or 13C-labeled formylating agents, such as DMF-d7 or EtO-13CHO. This approach leads to the synthesis of formyl-deuterated benzaldehydes with isotopic purity greater than 99% .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be quite diverse, with some forming linear polymeric chains facilitated by non-covalent interactions such as O⋯I bonding . The presence of deuterium atoms in benzaldehyde-2,3,4,5,6-d5 would likely not significantly alter the overall molecular geometry compared to its non-deuterated counterpart but could influence the vibrational modes observed in spectroscopic studies.

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in various chemical reactions. For instance, they can be used as precursors in the synthesis of porphyrins, which are important in the development of supramolecular assemblies . In asymmetric synthesis, benzaldehyde can react with dimethylzinc in the presence of chiral catalysts to produce enantioselective products, with the reaction mechanism being elucidated through molecular orbital and density functional calculations . Additionally, benzaldehyde derivatives can act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite varied. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde, a symmetric molecule with a single benzene unit, forms highly efficient and pure emitting crystals due to its rigid structure and intramolecular hydrogen bonds . The hydrated coordination networks of benzaldehyde with water clusters reveal the solute-water interactions, which are important for understanding the structure and dynamics of aqueous solutions . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, provide insights into the structure and dynamics of benzaldehyde derivatives [4, 8]. The photoelectron spectrum of the benzaldehyde anion gives information about the electron affinity and active vibrational modes .

Scientific Research Applications

Synthesis and Applications

Benzaldehydes, including isotopically labeled variants like Benzaldehyde-2,3,4,5,6-d5, are crucial in synthetic organic chemistry for producing natural products and pharmaceutical drugs. A study by Boga, Alhassan, & Hesk (2014) highlights a synthetic methodology for creating functionalized 2H and 13C labeled benzaldehydes with isotopic purity over 99%. This process is pivotal for producing specialized benzaldehydes used in various research applications.

Catalytic Applications

Benzaldehyde's role in the industry is significant, particularly in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Sharma, Soni, & Dalai (2012) discuss the modification of mesoporous Ti-SBA-15 by chlorosulfonic acid to enhance its oxidative properties, thus improving benzaldehyde production from benzyl alcohol. This catalytic application is crucial for producing high-purity benzaldehyde for industrial use (Sharma, Soni, & Dalai, 2012).

Bioproduction and Bioreactors

Benzaldehyde has a prominent role in the flavor industry. Craig & Daugulis (2013) explored using Pichia pastoris in a two-phase partitioning bioreactor for enhanced bioproduction of benzaldehyde. They found that benzaldehyde, not benzyl alcohol, inhibits the transformation reaction, leading to innovative strategies for optimizing production in bioreactors (Craig & Daugulis, 2013).

Photodissociation Dynamics

The study of photodissociation dynamics of benzaldehyde-d5 at specific wavelengths provides insights into its behavior under light exposure. Park, Yoon, Kwon, & Kim (2018) investigated this process at 205 nm, finding that the translational energy release into the C6D5CO + H channel and the quantum yield are significant for understanding the photodissociation process in benzaldehyde derivatives (Park, Yoon, Kwon, & Kim, 2018).

Nanoparticle Catalysis

NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde. Iraqui, Kashyap, & Rashid (2020) demonstrated that these nanoparticles are efficient, reusable, and can maintain their catalytic activity across multiple cycles, marking a significant advancement in environmentally friendly catalyst design (Iraqui, Kashyap, & Rashid, 2020).

Safety And Hazards

Benzaldehyde-2,3,4,5,6-d5 is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457148
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde-2,3,4,5,6-d5

CAS RN

14132-51-5
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14132-51-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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